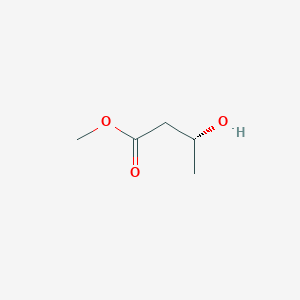

(R)-Methyl 3-hydroxybutanoate

Description

The exact mass of the compound Methyl (R)-(-)-3-hydroxybutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLDJEAVRNAEBW-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3976-69-0 | |

| Record name | Methyl (-)-3-hydroxybutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3976-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxybutyrate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003976690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (R)-(-)-3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HYDROXYBUTYRATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL06316S38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of (R)-Methyl 3-hydroxybutanoate

An In-depth Technical Guide to the Physicochemical Properties of (R)-Methyl 3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals in drug development who utilize this chiral building block in their work.

Core Physicochemical Data

This compound is a colorless to light yellow liquid.[1] Key quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₅H₁₀O₃[2][3] |

| Molecular Weight | 118.13 g/mol [2][3] |

| Appearance | Colorless clear liquid[3] |

| Density | 1.055 g/mL at 20 °C[4][5] |

| Boiling Point | 158.00 to 160.00 °C at 760.00 mmHg[2] |

| 56-58 °C at 11 mmHg[4][5] | |

| 75 °C at 15 mmHg[3] | |

| Refractive Index | n20/D 1.421[4][5] |

| Optical Rotation | [α]20/D −19.5°, neat[4][5] |

| [α]20/D = -21 to -24 ° (neat)[3] | |

| Solubility | Practically insoluble or insoluble in water.[1][2] |

| Soluble in organic solvents such as ethanol and ether.[1][2] |

Experimental Protocols

Detailed methodologies for determining the key are outlined below. These are generalized standard procedures.

Determination of Boiling Point (Micro Reflux Method)

This method is suitable for small sample volumes.[2]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block or oil bath

-

Hot plate with magnetic stirring capabilities

-

Small magnetic stirring bar

-

Thermometer

-

Clamping apparatus

Procedure:

-

Approximately 0.5 mL of this compound is placed into the test tube along with a small magnetic stirring bar.

-

The test tube is securely clamped within the heating block on the hot plate stirrer.

-

The thermometer is positioned so that the bulb is approximately 1 cm above the surface of the liquid.

-

The stirrer is activated to ensure gentle and even heating.

-

The sample is heated until it begins to boil and a ring of refluxing vapor is observed condensing on the walls of the test tube.

-

The thermometer is adjusted so that the bulb is at the level of this reflux ring.

-

The temperature at which the reading on the thermometer stabilizes is recorded as the boiling point.[2]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[6][7][8]

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Electronic balance

Procedure:

-

The mass of a clean, dry graduated cylinder is measured and recorded.

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is recorded.

-

The mass of the graduated cylinder containing the liquid is then measured and recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the filled cylinder.

-

The density is calculated using the formula: Density = Mass / Volume.[9] For improved accuracy, the procedure can be repeated multiple times and the average density calculated.[8]

Determination of Refractive Index

A refractometer is used to measure the refractive index of a liquid, which is a measure of how much the path of light is bent, or refracted, when it enters the liquid.[10]

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Dropper or pipette

-

Calibration standard (e.g., distilled water)

Procedure:

-

The refractometer is calibrated according to the manufacturer's instructions, typically using a standard with a known refractive index, such as distilled water.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the instrument is allowed to equilibrate to the measurement temperature (typically 20°C).

-

The light source is activated, and the user looks through the eyepiece (for an Abbe refractometer) or reads the digital display.

-

The boundary line between the light and dark fields is brought into sharp focus and aligned with the crosshairs.

-

The refractive index is read from the instrument's scale.[11][12]

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a common technique to assess the purity of volatile compounds like this compound.

Apparatus:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Appropriate capillary column

-

Syringe for sample injection

-

Vials for sample preparation

-

High-purity carrier gas (e.g., nitrogen, helium)

-

Solvent for sample dilution (if necessary)

General Procedure:

-

A sample of this compound is prepared, either neat or diluted in a suitable solvent.

-

The gas chromatograph is set up with an appropriate temperature program for the oven, injector, and detector. The carrier gas flow rate is also set.

-

A small, precise volume of the sample (e.g., 0.5 µL) is injected into the chromatograph.[13]

-

The components of the sample are separated as they travel through the column.

-

The detector records the elution of each component, generating a chromatogram.

-

The purity is determined by calculating the area percentage of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Logical Workflows and Relationships

The following diagrams illustrate logical workflows relevant to the handling and application of this compound.

References

- 1. phillysim.org [phillysim.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. scribd.com [scribd.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 7. wjec.co.uk [wjec.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homesciencetools.com [homesciencetools.com]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. engineerfix.com [engineerfix.com]

- 12. mt.com [mt.com]

- 13. bibliotekanauki.pl [bibliotekanauki.pl]

The Natural Provenance of (R)-Methyl 3-hydroxybutanoate: A Technical Guide for Scientific Professionals

Introduction

(R)-Methyl 3-hydroxybutanoate, a chiral ester of significant interest in the pharmaceutical and chemical industries, serves as a valuable building block for the synthesis of a variety of complex molecules. Its stereospecific nature makes it a crucial intermediate in the development of enantiomerically pure drugs and other bioactive compounds. While chemical synthesis routes are well-established, there is a growing demand for sustainable and "green" sources of this important chiral synthon. This technical guide provides an in-depth exploration of the natural origins of this compound, with a primary focus on its microbial production as a derivative of polyhydroxyalkanoates (PHAs), and also touches upon its occurrence in other natural matrices such as fruits and fermented products. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the natural sourcing, quantification, and biosynthetic pathways of this versatile chemical.

Microbial Production: The Primary Natural Source

The most abundant and well-characterized natural source of (R)-3-hydroxybutanoate is in the form of its polymer, poly(3-hydroxybutyrate) (PHB). PHB is a biodegradable polyester synthesized by a wide variety of microorganisms as an intracellular carbon and energy storage material. This compound can be readily obtained from PHB through chemical depolymerization.

Quantitative Data on PHB Production

Numerous bacterial strains have been identified and optimized for high-yield PHB production using a variety of carbon sources, including inexpensive wastes. The following table summarizes PHB production yields from several bacterial species.

| Bacterial Strain | Carbon Source | PHB Yield (% of Cell Dry Weight) | Reference |

| Cupriavidus necator (formerly Ralstonia eutropha) | Glucose | 75% | [1] |

| Bacillus megaterium | Glucose | 44% | [2] |

| Pseudomonas sp. | Soy Molasses | 91.6% | [3] |

| Alcaligenes sp. | Sugarcane Molasses | 90.9% | [4] |

| Halomonas halophila | Glucose | 85% | [1] |

| Azotobacter beijerinckii | Glucose | Not Specified | [2] |

| Rhizobium elti | Mannitol | Not Specified | [2] |

Biosynthetic Pathway of Poly(3-hydroxybutyrate) in Bacteria

The biosynthesis of PHB from acetyl-CoA is a well-understood three-step enzymatic pathway. This pathway is the primary route to the natural production of the (R)-3-hydroxybutyrate monomer.

References

A Technical Guide to the Biosynthesis of (R)-Methyl 3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxybutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and flavorings. Its stereospecific structure makes it an important intermediate in the production of complex molecules. This technical guide provides an in-depth overview of the biosynthetic pathways for this compound, focusing on microbial and enzymatic methods. It includes detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in the development of efficient and sustainable production processes.

Core Biosynthetic Strategy: A Two-Step Approach

The predominant biosynthetic route to this compound is a two-step process. The first step involves the microbial fermentation of a simple carbon source, such as glucose, to produce the precursor acid, (R)-3-hydroxybutyric acid ((R)-3-HB). The second step is the enzymatic esterification of (R)-3-HB with methanol to yield the final product, this compound.

Step 1: Microbial Production of (R)-3-Hydroxybutyric Acid

The microbial synthesis of (R)-3-HB is typically achieved using engineered strains of Escherichia coli. These strains are metabolically engineered to express a heterologous pathway that converts acetyl-CoA, a central metabolite, into (R)-3-HB.

Metabolic Pathway in Engineered E. coli

The core pathway involves the expression of three key enzymes:

-

β-ketothiolase (PhaA): Catalyzes the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA.

-

Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA in an NADPH-dependent manner.

-

Thioesterase (TesB): Hydrolyzes (R)-3-hydroxybutyryl-CoA to release the final product, (R)-3-hydroxybutyric acid.

This engineered pathway efficiently channels carbon from central metabolism towards the production of the desired chiral acid.

An In-depth Technical Guide to (R)-Methyl 3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Methyl 3-hydroxybutanoate, a key chiral building block in organic synthesis. The document details its chemical identity, physicochemical properties, prominent synthetic methodologies with experimental protocols, and significant applications in research and pharmaceutical development.

Chemical Identity and Structure

This compound is the (R)-enantiomer of methyl 3-hydroxybutyrate.[1][2] Its specific stereochemistry is crucial for its role as a chiral intermediate in the synthesis of complex, biologically active molecules.[3]

-

Chemical Structure :

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | methyl (3R)-3-hydroxybutanoate | [7] |

| CAS Number | 3976-69-0 | [4][5][6] |

| Synonyms | Methyl (R)-(-)-3-hydroxybutyrate, (-)-(3R)-3-Hydroxybutanoic acid methyl ester, Methyl (R)-(-)-3-hydroxybutyrate | [4][9] |

| Molecular Formula | C₅H₁₀O₃ | [3][4][8] |

| Molecular Weight | 118.13 g/mol | [3][4][6] |

| SMILES | C--INVALID-LINK--CC(OC)=O | [2][4][7] |

| InChI | InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1 | |

| InChIKey | LDLDJEAVRNAEBW-SCSAIBSYSA-N | [7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless and transparent liquid/oil | [1][2][10] |

| Purity | ≥98% to 99.98% | [1][4][6] |

| Boiling Point | 56-58 °C at 11 mmHg; 61–62 °C at 18 mm | [10][11] |

| Density | 1.055 g/mL at 20 °C | [5][10] |

| Refractive Index | n20/D 1.421 | [5][10] |

| Optical Activity | [α]20/D −19.5° (neat); [α]D/RT −47.6° (c 1.0, CHCl₃) | [11] |

| Solubility | Soluble in organic solvents like ethanol and ether; insoluble or slightly soluble in water | [1][2][10] |

| Storage Temperature | 2-8°C or -20°C | [2][10] |

Synthesis and Experimental Protocols

This compound can be synthesized through several key methods. The most prominent are the degradation of a natural biopolymer and the asymmetric hydrogenation of a prochiral ketone.

Synthesis from Poly-[(R)-3-hydroxybutyric acid] (PHB)

This method involves the acid-catalyzed methanolysis of the biopolymer PHB, which is produced by fermentation.[11][12]

-

Materials : Poly-[(R)-3-hydroxybutyric acid] (PHB), 1,2-dichloroethane, concentrated sulfuric acid, methanol, half-saturated brine, chloroform, saturated sodium bicarbonate solution.

-

Procedure :

-

A flask is charged with 50 g of PHB and 500 mL of 1,2-dichloroethane and heated at reflux for 1 hour.[12]

-

A solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol is added, and the mixture is heated at reflux for 3 days until it becomes homogeneous.[12]

-

After cooling to room temperature, 100 mL of half-saturated brine is added, and the mixture is stirred for 10 minutes.[12]

-

The layers are separated, and the aqueous layer is extracted three times with 200 mL portions of chloroform.[12]

-

The combined organic layers are washed sequentially with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.[12]

-

The crude product is distilled under reduced pressure to yield pure (R)-(−)-methyl 3-hydroxybutanoate.[11] A typical yield is around 70%.[11]

-

Asymmetric Hydrogenation of Methyl 3-oxobutanoate

This is a highly efficient chemical method that utilizes a chiral catalyst to produce the desired enantiomer with high optical purity.[13] The use of a Ruthenium-BINAP complex is a hallmark of this approach.[13]

-

Catalyst Preparation : A (R)-BINAP-Ru(II) complex is prepared and used as the hydrogenation catalyst.[13]

-

Hydrogenation Procedure :

-

A dry Schlenk tube is charged with methyl 3-oxobutanoate (50.0 g, 0.431 mol) and methanol (50 mL).[13]

-

The solution is degassed, and the pre-prepared (R)-BINAP-Ru(II) catalyst is added under an argon atmosphere.

-

The mixture is subjected to hydrogen pressure and stirred until the reaction is complete.

-

The solvent is removed using a rotary evaporator.[13]

-

The resulting residue is distilled to give (R)-(−)-methyl 3-hydroxybutanoate in high chemical (92–96%) and optical (97–98% ee) yields.[13]

-

Applications in Drug Development and Research

This compound is a versatile building block for the synthesis of enantiomerically pure products.[11][12]

-

Chiral Intermediate : Its primary application is as a chiral intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and flavorings.[1][2][3] The defined stereocenter is incorporated into the final target molecule, ensuring the correct biological activity.[3]

-

Drug Development : It is a key starting material for various bioactive molecules. For instance, it may be used as a pharmaceutical intermediate in the preparation of Dorzolamide.[6] Researchers are also exploring its potential in developing drugs for metabolic disorders like obesity and diabetes due to its relationship with ketone body metabolism.[14]

-

Asymmetric Synthesis : Beyond being a building block, it can be used as a chiral auxiliary, guiding the stereochemical outcome of reactions.[1][2]

-

Metabolic Research : The compound's structural similarity to endogenous ketone bodies makes it a valuable tool for researchers investigating metabolic pathways and cellular bioenergetics.[3]

-

Other Industries : It is also being investigated for its moisturizing properties in the cosmetics industry and as a feed additive in veterinary applications to improve growth and feed efficiency in livestock.[14]

Visualization of Synthetic Pathway

The following diagram illustrates the asymmetric hydrogenation of methyl 3-oxobutanoate to produce this compound, a key enantioselective transformation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. Methyl (R)-3-hydroxybutyrate - CAS-Number 3976-69-0 - Order from Chemodex [chemodex.com]

- 6. Methyl (R)-3-hydroxybutyrate | Enzymaster [enzymaster.de]

- 7. methyl (3R)-3-hydroxybutanoate [stenutz.eu]

- 8. Methyl 3-hydroxybutyrate | C5H10O3 | CID 15146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl (R)-(-)-3-Hydroxybutyrate | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 10. Methyl (R)-(-)-3-hydroxybutyrate | 3976-69-0 [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ethz.ch [ethz.ch]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chemimpex.com [chemimpex.com]

Spectroscopic Data Analysis of (R)-Methyl 3-hydroxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (R)-Methyl 3-hydroxybutanoate. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format to facilitate research and development. Furthermore, detailed experimental protocols for acquiring such data are provided, alongside a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 399.65 MHz[1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.21 | Multiplet | CH |

| 3.71 | Singlet | OCH₃ |

| 2.48 | Doublet of Doublets | CH₂ |

| 2.43 | Doublet of Doublets | CH₂ |

| 1.23 | Doublet | CH₃ |

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 172.8 | C=O |

| 64.3 | CH-OH |

| 51.6 | OCH₃ |

| 42.9 | CH₂ |

| 22.5 | CH₃ |

Infrared (IR) Spectroscopy Data

Technique: Neat

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Strong, Broad | O-H stretch (alcohol) |

| 2970-2930 | Medium | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1200-1000 | Strong | C-O stretch |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 118 | Low | [M]⁺ (Molecular Ion) |

| 103 | Moderate | [M - CH₃]⁺ |

| 87 | Moderate | [M - OCH₃]⁺ |

| 71 | High | [M - CH₂COOCH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

-

NMR tube (5 mm diameter)

-

Pasteur pipette

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: A small amount of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer to NMR Tube: The solution is carefully transferred into a clean 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.

-

Instrument Setup: The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

Locking and Shimming: The spectrometer's deuterium lock is established on the CDCl₃ signal. The magnetic field homogeneity is optimized through an automated or manual shimming process.

-

Acquisition of ¹H Spectrum: A standard one-dimensional proton NMR experiment is performed. Key parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

Acquisition of ¹³C Spectrum: A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A spectral width of approximately 220 ppm is used.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of neat this compound.

Materials:

-

This compound

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)

-

Micropipette

Procedure (using ATR):

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

-

Sample Application: A single drop of this compound is placed directly onto the surface of the ATR crystal using a micropipette.

-

Spectrum Acquisition: The sample spectrum is then recorded. The instrument scans the sample multiple times (e.g., 16-32 scans) and averages the results to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and dried.

Procedure (using Salt Plates for a Neat Sample):

-

Sample Preparation: A single drop of the liquid is placed on the face of one polished salt plate. A second plate is carefully placed on top to create a thin capillary film of the liquid between them.

-

Spectrum Acquisition: The "sandwiched" plates are mounted in the spectrometer's sample holder and the IR spectrum is recorded.

-

Cleaning: The salt plates are cleaned with a dry solvent and stored in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio and fragmentation pattern of this compound.

Materials:

-

This compound

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

-

Volatile solvent (e.g., dichloromethane or ethyl acetate)

-

Microsyringe

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent.

-

Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet, which is heated to vaporize the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where it is separated from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of (R)-Methyl 3-hydroxybutanoate

This compound is a chiral ester of significant interest in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1] Its utility as a versatile building block necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This guide provides a comprehensive overview of these critical parameters, supported by experimental protocols and visual workflows to aid in its practical application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling, purification, and reaction chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H10O3 | [2][3] |

| Molecular Weight | 118.13 g/mol | [2][3] |

| Appearance | Colorless liquid/oil | [3][4] |

| Boiling Point | 56-58 °C at 11 mmHg | [3] |

| Density | 1.055 g/mL at 20 °C | [3][5] |

| Refractive Index | n20/D 1.421 | [3][5] |

| Optical Activity | [α]20/D -19.5°, neat | |

| Flash Point | 73 °C (163.4 °F) - closed cup | |

| CAS Number | 3976-69-0 | [3] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar hydroxyl group and an ester functional group, balanced by a short hydrocarbon chain. This amphiphilic nature results in miscibility with a range of organic solvents while having limited solubility in water.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Water | Practically insoluble or slightly soluble | [2][3][4] |

| Ethanol | Soluble | [2][4] |

| Diethyl Ether | Soluble | [4] |

| Chloroform | Slightly Soluble / Soluble | [3][5] |

| Methanol | Slightly Soluble | [3] |

The presence of the hydroxyl and ester groups allows for hydrogen bonding with polar solvents, while the methyl and ethyl components of the molecule interact favorably with nonpolar organic solvents. Esters with shorter hydrocarbon chains, like this compound, tend to have some water solubility, though this is limited.[6]

Stability and Degradation

This compound is generally stable under recommended storage conditions. However, its ester functionality makes it susceptible to hydrolysis, particularly under acidic or basic conditions.

Table 3: Stability Profile of this compound

| Condition | Stability | Notes | Reference |

| Storage (2-8°C) | Stable | Recommended for short-term storage. | [3] |

| Storage (-20°C) | Stable for at least 2 years | Recommended for long-term storage. | [5] |

| Elevated Temperature | Combustible liquid | Avoid heat, flames, and sparks. | [7] |

| Aqueous Acid/Base | Susceptible to hydrolysis | The ester bond can be cleaved to form (R)-3-hydroxybutanoic acid and methanol. | [8][9] |

Primary Degradation Pathway: Hydrolysis

The most common degradation pathway for this compound is the hydrolysis of the ester linkage. This reaction can be catalyzed by either acid or base and results in the formation of (R)-3-hydroxybutanoic acid and methanol. This is a reversible reaction, though in the presence of a strong base, the carboxylate salt is formed, driving the reaction to completion.

References

- 1. Methyl (R)-(-)-3-Hydroxybutyrate | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 2. Methyl 3-hydroxybutyrate | C5H10O3 | CID 15146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl (R)-(-)-3-hydroxybutyrate | 3976-69-0 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methyl (R)-3-hydroxybutyrate - CAS-Number 3976-69-0 - Order from Chemodex [chemodex.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ethz.ch [ethz.ch]

biological role and metabolism of (R)-Methyl 3-hydroxybutanoate

An In-depth Technical Guide to the Biological Role and Metabolism of (R)-Methyl 3-hydroxybutanoate

Introduction

This compound, also known as Methyl (R)-(-)-3-hydroxybutyrate, is a chiral organic compound with the molecular formula C₅H₁₀O₃.[1] It is the methyl ester of (R)-3-hydroxybutanoic acid, the latter being the biologically active ketone body more commonly referred to as (R)-β-hydroxybutyrate (R-BHB). While this compound is primarily utilized as a biochemical reagent and a chiral building block in the synthesis of pharmaceuticals and other fine chemicals, its structural relationship to R-BHB makes it a significant tool for metabolic research.[2][3] Ingestion of ketone esters leads to their hydrolysis in vivo, releasing the constituent ketone body and alcohol, thereby providing a method to induce a state of ketosis for therapeutic or research purposes.[4][5] This guide provides a comprehensive overview of the metabolism and biological functions of (R)-3-hydroxybutyrate, the active metabolite derived from this compound.

Metabolism

The metabolic journey of this compound begins with its hydrolysis, followed by the integration of its product, R-BHB, into the body's central energy pathways: ketogenesis (synthesis) and ketolysis (utilization).

In Vivo Hydrolysis

Upon entering a biological system, ester compounds like this compound are rapidly cleaved by esterase enzymes present in the gut, blood, and liver. This hydrolysis reaction yields (R)-3-hydroxybutyrate and methanol. The primary molecule of interest for its biological effects is R-BHB.

Caption: In vivo hydrolysis of this compound.

Ketogenesis: Synthesis of (R)-3-Hydroxybutyrate

Endogenous R-BHB is synthesized in the liver mitochondria, primarily during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet.[6] The process begins with the β-oxidation of fatty acids to produce acetyl-CoA, which then enters the ketogenic pathway.

Caption: The metabolic pathway of ketogenesis in the liver.

Ketolysis: Utilization of (R)-3-Hydroxybutyrate

R-BHB is transported from the liver via the bloodstream to extrahepatic tissues like the brain, heart, and skeletal muscle.[7] In the mitochondria of these tissues, it is converted back into acetyl-CoA, which then enters the citric acid cycle (TCA) to generate ATP. This process, known as ketolysis, provides a crucial alternative energy source.[6]

Caption: The metabolic pathway of ketolysis in peripheral tissues.

Biological Roles

Beyond its fundamental role as an energy metabolite, R-BHB functions as a potent signaling molecule, influencing cellular processes and gene expression.

Energy Substrate

During states of low glucose availability, ketone bodies become a vital fuel source. The brain, which typically relies on glucose, can derive up to 60-70% of its energy from ketone bodies during prolonged fasting.[4] This metabolic flexibility is critical for survival and maintaining cognitive function. Ketones are considered a more efficient fuel than glucose, yielding more ATP per unit of oxygen consumed.[5]

Signaling Molecule

R-BHB exerts significant regulatory effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and activation of specific cell-surface receptors.

-

HDAC Inhibition: R-BHB is a direct inhibitor of class I histone deacetylases (HDACs). By inhibiting HDACs, R-BHB promotes histone acetylation, leading to a more open chromatin structure and the transcription of genes associated with metabolic regulation, oxidative stress resistance, and longevity.

-

Receptor Activation: R-BHB acts as a ligand for G-protein coupled receptors, specifically the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and the free fatty acid receptor 3 (FFAR3).[7] Activation of these receptors, particularly on immune and adipocyte cells, can lead to anti-inflammatory effects and a reduction in lipolysis, creating a negative feedback loop on its own production.[7]

Caption: Key signaling pathways modulated by R-BHB.

Quantitative Data

The concentration of R-BHB in the blood varies significantly depending on the metabolic state. The use of exogenous ketone esters allows for the induction of nutritional ketosis without strict dietary changes.

| Condition | Typical Blood R-BHB Concentration (mM) | Reference(s) |

| Standard Diet (Postprandial) | < 0.5 mM | [4][5] |

| Overnight Fast (12-16 hours) | 0.5 - 2.0 mM | [6] |

| Prolonged Fasting / Starvation (multiple days) | 5.0 - 8.0 mM | [4][6] |

| Ketogenic Diet | > 2.0 mM (sustained) | [6] |

| Intense Exercise (90 minutes) | 1.0 - 2.0 mM | [6] |

| After single dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (714 mg/kg) | Peak at 3.3 mM (within 1-2 hours) | [5] |

Key Experimental Protocols

Accurate quantification and synthesis of this compound and its metabolites are crucial for research.

Protocol 1: Quantification of Ketone Bodies by UPLC-MS/MS

This method provides high sensitivity and specificity for the simultaneous quantification of R-BHB and acetoacetate in biological matrices.[8][9]

Caption: General workflow for ketone body analysis by UPLC-MS/MS.

Methodology:

-

Sample Preparation: Spike serum or tissue homogenate samples with stable isotope-labeled internal standards (e.g., [U-¹³C₄]AcAc and [3,4,4,4-D₄]βOHB).[9]

-

Protein Precipitation: Add ice-cold acetonitrile/methanol (1:1 v/v) to the sample, vortex thoroughly, and centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.[8]

-

Analysis: Transfer the supernatant to an autosampler vial. Inject the sample into a reverse-phase UPLC system coupled to a tandem mass spectrometer.

-

Detection: Use parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) to specifically detect the parent and fragment ions for each analyte and internal standard.[8]

-

Quantification: Create a standard curve using known concentrations of R-BHB and acetoacetate to quantify the levels in the unknown samples.

Protocol 2: Fluorometric Assay for β-Hydroxybutyrate

This is a high-throughput method suitable for screening, based on an enzymatic reaction.[10]

Methodology:

-

Reagent Preparation: Prepare a β-Hydroxybutyrate Standard solution and a Reaction Reagent mix containing β-hydroxybutyrate dehydrogenase, NAD⁺, and a fluorescent probe.

-

Standard Curve: Perform serial dilutions of the β-Hydroxybutyrate standard to create a standard curve (e.g., 0 µM to 100 µM).

-

Sample Preparation: Deproteinate cell lysates, serum, or plasma samples using a 10kDa spin filter. Dilute samples as necessary to fall within the dynamic range of the assay.[10]

-

Assay: Add 50 µL of each standard or unknown sample to the wells of a 96-well microtiter plate.

-

Reaction: Add 50 µL of the Reaction Reagent to each well, mix, and incubate for 30 minutes at room temperature, protected from light. The enzyme converts β-hydroxybutyrate to acetoacetate, reducing NAD⁺ to NADH. The NADH then reacts with the probe to generate a fluorescent product.[10]

-

Measurement: Read the fluorescence using a microplate reader at an excitation wavelength of 530-570 nm and an emission wavelength of 590-600 nm.

-

Calculation: Subtract the background fluorescence (zero standard) and determine the concentration of β-hydroxybutyrate in the samples by comparing their fluorescence to the standard curve.

Protocol 3: Synthesis of this compound from PHB

This compound can be synthesized via the acid-catalyzed depolymerization of poly-[(R)-3-hydroxybutyric acid] (PHB), a biopolymer produced by various bacteria.[11][12]

Methodology:

-

Setup: In a round-bottomed flask, suspend poly-[(R)-3-hydroxybutyric acid] (PHB) in an organic solvent such as 1,2-dichloroethane.[13]

-

Methanolysis: Add a solution of concentrated sulfuric acid in absolute methanol to the flask.[11][13]

-

Reflux: Heat the mixture at reflux for an extended period (e.g., 3 days), during which the solid PHB will dissolve as it depolymerizes and is transesterified.[11]

-

Workup: After cooling, add half-saturated brine and perform a liquid-liquid extraction with a solvent like chloroform. Combine the organic layers.[11]

-

Washing: Wash the combined organic layers sequentially with brine, saturated sodium bicarbonate solution, and again with brine to neutralize the acid and remove water-soluble impurities.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.[13]

Conclusion

This compound serves as a valuable precursor to the metabolically and regulatorily significant molecule, (R)-3-hydroxybutyrate. Understanding the pathways of ketogenesis and ketolysis is fundamental to appreciating its role as an alternative energy source. Furthermore, the function of R-BHB as a signaling molecule that modulates gene expression and cellular responses highlights its importance beyond simple metabolism. The detailed protocols for its synthesis and the quantification of its active form provide researchers, scientists, and drug development professionals with the necessary tools to further investigate the therapeutic potential of inducing ketosis and leveraging the diverse biological activities of this key ketone body.

References

- 1. Methyl 3-hydroxybutyrate | C5H10O3 | CID 15146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. ethz.ch [ethz.ch]

- 12. scribd.com [scribd.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

enantiomeric purity and optical rotation of (R)-Methyl 3-hydroxybutanoate

An In-depth Technical Guide to the Enantiomeric Purity and Optical Rotation of (R)-Methyl 3-hydroxybutanoate

Introduction

This compound, also known as (R)-(-)-3-Hydroxybutyric acid methyl ester, is a valuable chiral building block in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its specific stereochemistry is crucial for its function in applications ranging from metabolic regulation studies to the development of antibiotics.[1][2] This guide provides a comprehensive overview of the key parameters defining its chiral integrity: enantiomeric purity and optical rotation. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Data Presentation: Physicochemical and Purity Data

The are critical quality attributes. The following table summarizes quantitative data from various sources. It is important to note that the specific rotation values are highly dependent on the solvent and concentration used for the measurement.

| Parameter | Value | Conditions | Source |

| Optical Rotation ([α]D) | -19.5° | neat, 20°C | |

| -21 to -24° | neat, 20°C | [1] | |

| -22.5° | neat | [3] | |

| -47.6° | c=1.0 in Chloroform | [2][4] | |

| -49.0 ± 2.0° | c=1.3 in Chloroform | [5] | |

| Enantiomeric Excess (ee) | ≥99.5% | Not specified | [6] |

| 98% | Gas-Liquid Chromatography (GLC) | ||

| Chemical Purity | ≥99% | Not specified | [6] |

| 99% | Not specified | ||

| ≥98% | Gas Chromatography (GC) | [1] | |

| ≥97.5% | Gas Chromatography (GC) | [5] | |

| CAS Number | 3976-69-0 | N/A | [1][6] |

| Molecular Formula | C₅H₁₀O₃ | N/A | [1][6] |

| Molecular Weight | 118.13 g/mol | N/A | [1][6] |

| Density | 1.055 g/mL | 20°C | |

| 1.06 g/mL | Not specified | [1] | |

| Boiling Point | 56-58 °C | 11 mmHg | |

| 75 °C | 15 mmHg | [1][3] | |

| Refractive Index (n20/D) | 1.421 | 20°C | |

| 1.42 | 20°C | [1] |

Experimental Protocols

Detailed and accurate methodologies are essential for the validation of the .

Synthesis of (R)-(-)-Methyl 3-hydroxybutanoate from Poly-[(R)-3-hydroxybutyric acid] (PHB)

This protocol is adapted from a procedure published in Organic Syntheses.[2][4] It describes the acid-catalyzed methanolysis of the biopolymer PHB.

Materials:

-

Poly-[(R)-3-hydroxybutyric acid] (PHB)

-

Absolute 1,2-dichloroethane

-

Concentrated sulfuric acid

-

Absolute methanol

-

Half-saturated brine

-

Chloroform

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

Procedure:

-

A 2-L round-bottomed flask is charged with 50 g of PHB and 500 mL of absolute 1,2-dichloroethane.

-

The mixture is heated at reflux for 1 hour using a reflux condenser.

-

A solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol is prepared and added to the reaction mixture.

-

The mixture is heated at reflux for 3 days, during which it becomes homogeneous.

-

After cooling to room temperature, 100 mL of half-saturated brine is added, and the mixture is stirred for 10 minutes.

-

The layers are separated, and the aqueous layer is extracted three times with 200 mL portions of chloroform.

-

The combined organic layers are washed sequentially with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

The organic solution is dried over magnesium sulfate, and the solvent is removed in a rotary evaporator.

-

The crude product is purified by distillation under reduced pressure to yield pure (R)-(-)-methyl 3-hydroxybutanoate. The expected boiling point is 61–62°C at 18 mmHg.[2][4]

Determination of Enantiomeric Purity by Chiral Chromatography

Enantiomeric excess (ee) is typically determined by chiral chromatography, either Gas-Liquid Chromatography (GLC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

a) Chiral Gas-Liquid Chromatography (GLC): While specific column and method parameters for this compound are often proprietary to the manufacturer, a general approach involves using a capillary column coated with a chiral selector (e.g., a cyclodextrin derivative).

-

Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.

-

Analysis: Inject the prepared sample. The two enantiomers, (R) and (S), will exhibit different retention times on the chiral column, allowing for their separation and quantification.

-

Calculation of Enantiomeric Excess (ee%):

-

ee% = (|[Area of R] - [Area of S]| / ([Area of R] + [Area of S])) * 100

-

b) Chiral High-Performance Liquid Chromatography (HPLC): For compounds like 3-hydroxybutyrate, direct analysis on a chiral stationary phase is possible, but derivatization is often employed to improve separation and detection.[7] Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel®) are versatile for separating a wide range of enantiomers.[8]

-

Sample Preparation: Dissolve a known quantity of the sample in the mobile phase.

-

Instrumentation: An HPLC system with a UV or Mass Spectrometry (MS) detector and a chiral column (e.g., Chiralpak AD-H).[7]

-

Mobile Phase: A mixture of hexane and a polar alcohol like isopropanol is common. The exact ratio must be optimized to achieve baseline separation.[9]

-

Analysis: Inject the sample and monitor the chromatogram. The (R) and (S) enantiomers will elute at different times.

-

Quantification: Calculate the ee% using the peak areas as described for GLC.

Measurement of Optical Rotation by Polarimetry

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter.

Procedure:

-

Sample Preparation:

-

For a 'neat' measurement, carefully fill the polarimeter cell with the undiluted liquid sample, ensuring no air bubbles are present.[1]

-

For a solution measurement, accurately weigh a specific amount of the sample (e.g., 100 mg) and dissolve it in a precise volume of a specified solvent (e.g., 10 mL of chloroform) in a volumetric flask.[2][4][5] The concentration (c) is expressed in g/100 mL.

-

-

Instrumentation: Calibrate the polarimeter using a blank (the pure solvent or an empty cell for neat measurements).

-

Measurement: Place the sample cell in the polarimeter and measure the angle of rotation (α). The measurement is typically performed using the sodium D-line (589 nm) at a controlled temperature (e.g., 20°C).

-

Calculation of Specific Rotation [α]:

-

[α] = α / (l * c)

-

Where:

-

α is the observed rotation angle.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration in g/mL (for solutions) or density in g/mL (for neat liquids).

-

-

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from the biopolymer PHB, followed by purification.

Caption: Synthesis workflow from PHB to pure this compound.

Analytical Workflow for Chiral Purity Assessment

This diagram outlines the key steps in analyzing the enantiomeric purity and optical rotation of the final product.

Caption: Analytical workflow for determining enantiomeric and optical purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ethz.ch [ethz.ch]

- 3. Methyl (R)-(-)-3-Hydroxybutyrate 3976-69-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methyl (R)-(-)-3-hydroxybutyrate, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Methyl (R)-3-hydroxybutyrate | Enzymaster [enzymaster.de]

- 7. benchchem.com [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to High-Purity (R)-Methyl 3-hydroxybutanoate for Researchers and Pharmaceutical Professionals

An in-depth examination of commercial suppliers, quality control methodologies, and applications for the chiral building block, (R)-Methyl 3-hydroxybutanoate.

This compound is a valuable chiral intermediate extensively utilized in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals.[1] Its specific stereochemistry is crucial for the biological activity of many complex molecules, making the procurement of high-purity enantiomers a critical concern for researchers and drug development professionals.[1][2] This technical guide provides a comprehensive overview of commercial suppliers, detailed analytical methodologies for quality control, and insights into the relationship between purity and application suitability.

Commercial Supplier Specifications

A variety of chemical suppliers offer this compound with differing purity levels and specifications. The selection of an appropriate supplier is contingent upon the specific requirements of the intended application, with more stringent applications demanding higher chemical and enantiomeric purity. Below is a comparative summary of offerings from prominent commercial suppliers.

| Supplier | Purity Specification | Optical Purity (ee) | Analytical Method | CAS Number |

| Sigma-Aldrich | 99% | 98% (GLC) | Gas-Liquid Chromatography (GLC) | 3976-69-0 |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Not specified | Gas Chromatography (GC) | 3976-69-0 |

| Thermo Scientific Chemicals | ≥97.5% (GC) | Not specified | Gas Chromatography (GC) | 3976-69-0 |

| Chemodex | ≥99% (GC) | Not specified | Gas Chromatography (GC) | 3976-69-0 |

| ChemScene | ≥98% | Not specified | Not specified | 3976-69-0 |

| NINGBO INNO PHARMCHEM CO.,LTD. | ≥99.0% | Not specified | Not specified | 3976-69-0 |

| Enzymaster | ≥99% | ≥99.5% | Not specified | 3976-69-0 |

Experimental Protocols for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is paramount for its successful application in research and drug development. The most common and reliable analytical techniques for this purpose are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a vital tool for structural confirmation and purity assessment.

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral GC is a robust method for separating and quantifying the enantiomers of volatile compounds like this compound.[3]

Methodology:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is required.[3]

-

Chromatographic Conditions:

-

Column: A chiral capillary column, such as one based on cyclodextrin derivatives (e.g., Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm), is essential for enantiomeric separation.[4]

-

Carrier Gas: High-purity helium or hydrogen should be used as the carrier gas.[3]

-

Injector and Detector Temperatures: Set the injector temperature to 250°C and the detector temperature to 280°C.[3]

-

Oven Temperature Program: A typical temperature program starts at 80°C, holds for a specified time, and then ramps to a higher temperature to ensure the elution of all components.[4] A program of holding at 80°C can be effective for the separation of the enantiomers.[4]

-

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent, such as dichloromethane or hexane.

-

-

Injection and Analysis:

-

Inject a small volume (typically 1 µL) of the prepared sample into the GC.

-

Record the chromatogram and integrate the peak areas for both the (R)- and (S)-enantiomers.

-

-

Calculation of Enantiomeric Excess (ee):

-

ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

-

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is a versatile and widely used technique for the separation of enantiomers.[5] For non-volatile or thermally labile compounds, it is often the method of choice.[3]

Methodology:

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector is necessary.[3]

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm), is commonly used.[3]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase for normal-phase chiral separations.[3]

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[3]

-

Column Temperature: Maintain the column at a constant temperature, for example, 25°C.[3]

-

Detection Wavelength: Monitor the elution of the enantiomers using a UV detector at a wavelength of 210 nm.[3]

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the racemic methyl 3-hydroxybutanoate in the mobile phase.

-

Prepare a sample solution by accurately weighing and dissolving the this compound sample in the mobile phase to a known concentration.[3]

-

-

Validation Procedure:

-

Specificity: Inject the individual enantiomers (if available), the racemate, and a blank to confirm the retention times and ensure no interference.[3]

-

Analysis: Inject the sample solution and determine the peak areas for both enantiomers.

-

-

Calculation of Enantiomeric Purity:

-

Enantiomeric Purity (%) = [ Area of (R)-enantiomer / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100

-

¹H NMR Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is an essential tool for confirming the chemical structure of this compound and for assessing its chemical purity by identifying any proton-containing impurities.[6]

Methodology:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

-

Spectral Interpretation: The expected ¹H NMR spectrum of this compound in CDCl₃ will show characteristic signals:

-

A doublet for the methyl protons (CH₃) adjacent to the chiral center.

-

A multiplet for the proton on the chiral carbon (CH-OH).

-

A doublet of doublets for the two diastereotopic protons of the methylene group (CH₂).

-

A singlet for the methyl ester protons (OCH₃).

-

A broad singlet for the hydroxyl proton (OH).[6] The integration of these signals should correspond to the number of protons in each group. The absence of significant unexpected signals indicates high chemical purity.

-

Quality Control Workflow and Application Suitability

A robust quality control (QC) workflow is critical to ensure that the supplied this compound meets the stringent requirements for pharmaceutical and research applications. This workflow encompasses everything from raw material testing to the final product release.

Caption: Quality Control Workflow for this compound.

The purity of this compound directly impacts its suitability for different applications. High enantiomeric excess is particularly critical in pharmaceutical synthesis to avoid the potential for off-target effects or reduced efficacy from the undesired enantiomer.

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. GC Analysis of 3-Hydroxybutyric Acid Methyl Ester Enantiomers on Astec® CHIRALDEX™ B-DP suitable for GC | Sigma-Aldrich [sigmaaldrich.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note and Protocol: Enantioselective Synthesis of (R)-Methyl 3-hydroxybutanoate

Audience: Researchers, scientists, and drug development professionals.

(R)-Methyl 3-hydroxybutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds.[1] This document outlines a detailed protocol for the enantioselective synthesis of this compound via asymmetric hydrogenation of methyl acetoacetate, a method pioneered by Noyori and coworkers.[2][3][4][5] This approach offers high enantioselectivity and chemical yield, making it a robust and scalable solution for producing the desired (R)-enantiomer.[6]

Overview of Synthetic Strategies

Several methods exist for the enantioselective synthesis of this compound. The choice of method often depends on the desired scale, available resources, and specific requirements for enantiopurity. Below is a summary of common approaches.

| Synthetic Method | Catalyst/Reagent | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | References |

| Asymmetric Hydrogenation | (R)-BINAP-Ru(II) complex | 92-96% | 97-98% | High yield and enantioselectivity, scalable. | [6] |

| Biocatalytic Reduction | Engineered E. coli cells | >85% | >99.9% | High enantioselectivity, environmentally friendly. | [7] |

| Alcoholysis of PHB | Poly-[(R)-3-hydroxybutyric acid] with H₂SO₄/Methanol | ~70% | >99% | Utilizes a renewable biopolymer. | [8][9] |

| Yeast Reduction | Baker's yeast | 57-67% | 84-87% | Inexpensive and simple to perform. | [6][10] |

Featured Protocol: Asymmetric Hydrogenation using (R)-BINAP-Ru(II) Catalyst

This protocol details the synthesis of this compound by the asymmetric hydrogenation of methyl acetoacetate using a chiral ruthenium-BINAP catalyst.[2][3][6]

Materials and Reagents

-

Methyl acetoacetate (Methyl 3-oxobutanoate)

-

Methanol (anhydrous)

-

(R)-BINAP-Ru(II) complex (can be prepared in situ or purchased)

-

Argon or Nitrogen gas (inert atmosphere)

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

-

Standard laboratory glassware (Schlenk tube, syringes, etc.)

-

Rotary evaporator

-

Distillation apparatus

Experimental Workflow

Caption: Experimental workflow for the asymmetric hydrogenation.

Step-by-Step Procedure

A. Catalyst Preparation (in situ) This step is necessary if a pre-formed catalyst is not used.

-

In a dry Schlenk tube under an argon atmosphere, combine the ruthenium precursor and (R)-BINAP ligand.

-

Add the appropriate solvent (e.g., anhydrous methanol).

-

Stir the mixture at a specified temperature to form the active catalyst complex.

B. Asymmetric Hydrogenation [6]

-

In a dry 200-mL Schlenk tube, charge methyl 3-oxobutanoate (50.0 g, 0.431 mol) and anhydrous methanol (50 mL) using syringes.

-

Under a stream of argon, add the in situ prepared (R)-BINAP-Ru(II) complex (175 mg).

-

Transfer the reaction mixture to a high-pressure hydrogenation apparatus.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-100 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 23-100 °C) until the reaction is complete (monitor by TLC or GC).

C. Product Isolation and Purification [6]

-

Carefully depressurize and vent the reactor.

-

Remove the solvent from the reaction mixture using a rotary evaporator.

-

Purify the crude product by distillation under reduced pressure to obtain (R)-(-)-methyl 3-hydroxybutanoate. The product typically boils at 40°C at 2 mm Hg.

Expected Results

This protocol is expected to yield 47–49 g (92–96% yield) of (R)-(-)-methyl 3-hydroxybutanoate with an enantiomeric excess of 97–98%.[6]

Alternative Protocol: Biocatalytic Reduction

For a greener and highly selective alternative, a biocatalytic approach using engineered E. coli can be employed. This method utilizes a carbonyl reductase (AcCR) and a glucose dehydrogenase (GDH) for cofactor regeneration.[7]

Experimental Workflow for Biocatalytic Reduction

Caption: Workflow for the biocatalytic reduction method.

Under optimized conditions, this biocatalytic method can achieve a product e.e. of >99.9% and a maximum yield of 85.3% after 10 hours.[7] A fed-batch strategy can significantly increase the space-time yield.[7]

Safety Precautions

-

Asymmetric Hydrogenation: Handle high-pressure hydrogen gas with extreme caution. The reaction should be carried out in a well-ventilated fume hood and behind a safety shield. Ruthenium catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE).

-

Biocatalytic Reduction: Standard microbiological safety practices should be followed when handling E. coli.

-

General: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling chemicals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. synarchive.com [synarchive.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ethz.ch [ethz.ch]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Biocatalytic Reduction of Methyl Acetoacetate to (R)-Methyl 3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 3-hydroxybutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. The stereoselective reduction of the prochiral ketone, methyl acetoacetate, presents a significant challenge for traditional chemical methods, often requiring harsh reagents and complex purification steps. Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity under mild reaction conditions. This application note provides detailed protocols and comparative data for the biocatalytic reduction of methyl acetoacetate to this compound using both whole-cell and engineered enzyme systems.

Overview of Biocatalytic Approaches

The asymmetric reduction of β-keto esters like methyl acetoacetate can be effectively achieved using various biocatalysts. Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of carbonyl groups, making them ideal for this transformation.[1][2] These enzymes can be used as isolated preparations or within whole-cell systems.

Whole-Cell Biocatalysis: Baker's yeast (Saccharomyces cerevisiae) is a readily available and cost-effective whole-cell biocatalyst containing a multitude of reductase enzymes.[3][4] While convenient, the presence of multiple reductases with differing stereoselectivities can sometimes lead to the formation of product mixtures.[3][4] Genetic engineering of yeast strains by overexpressing specific reductases or knocking out competing enzymes can significantly improve the stereoselectivity of the reduction.[3][4]

Engineered E. coli Systems: For enhanced efficiency and selectivity, Escherichia coli can be engineered to express a specific carbonyl reductase (CR) with the desired stereoselectivity. Co-expression of a glucose dehydrogenase (GDH) for in-situ cofactor regeneration (NADPH to NADP+) further improves the productivity of the system.[5] This approach has demonstrated high yields and enantiomeric excess for the production of this compound.[5]

Data Presentation

The following tables summarize quantitative data from various biocatalytic reduction methods for β-keto esters, providing a basis for comparison.

Table 1: Performance of Engineered E. coli for the Reduction of Methyl Acetoacetate [5]

| Parameter | Value |

| Biocatalyst | Engineered E. coli expressing Carbonyl Reductase (AcCR) and Glucose Dehydrogenase (GDH) |

| Substrate | Methyl Acetoacetate (MAA) |

| Product | This compound ((R)-HBME) |

| Enantiomeric Excess (e.e.) | >99.9% |

| Maximum Yield | 85.3% |

| Reaction Time | 10 hours |

| Space-Time Yield (Fed-Batch) | ~265 g L⁻¹ d⁻¹ |

Table 2: Performance of Baker's Yeast for the Reduction of Ethyl Acetoacetate *

| Parameter | Value | Reference |

| Biocatalyst | Baker's Yeast (Saccharomyces cerevisiae) | [6] |

| Substrate | Ethyl Acetoacetate | [6] |

| Product | (S)-Ethyl 3-hydroxybutanoate | [6] |

| Yield | 59-76% | [6] |

| Enantiomeric Excess (e.e.) | 85% | [6] |

| Reaction Time | 50-60 hours | [7] |

Note: Data is for the reduction of ethyl acetoacetate, which serves as a comparable model for the reduction of methyl acetoacetate by Baker's yeast. The stereochemical outcome is typically the (S)-enantiomer with this biocatalyst.

Experimental Workflows and Signaling Pathways

Diagram 1: General Workflow for Biocatalytic Reduction

Caption: General experimental workflow for the biocatalytic reduction of methyl acetoacetate.

Diagram 2: Enzymatic Reaction with Cofactor Regeneration

Caption: Enzymatic reduction of methyl acetoacetate with integrated cofactor regeneration.

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Baker's Yeast

This protocol is adapted from procedures for the reduction of ethyl acetoacetate and can be applied to methyl acetoacetate.

Materials:

-

Baker's yeast (fresh or active dry)

-

Sucrose

-

Methyl acetoacetate

-

Tap water

-

Celite or diatomaceous earth

-

Ethyl acetate or diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

4 L three-necked round-bottomed flask

-

Mechanical stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Yeast Activation: In a 4 L flask, dissolve 300 g of sucrose in 1.6 L of tap water. Add 200 g of Baker's yeast with stirring. Stir the mixture for 1 hour at approximately 30°C.

-

Substrate Addition (Initial): Add 20.0 g of methyl acetoacetate to the fermenting yeast suspension. Continue stirring at room temperature for 24 hours.

-

Fed-Batch Addition: Prepare a solution of 200 g of sucrose in 1 L of warm (approx. 40°C) tap water and add it to the reaction mixture. After 1 hour, add an additional 20.0 g of methyl acetoacetate.

-

Reaction Monitoring: Continue stirring at room temperature for an additional 50-60 hours. The reaction progress can be monitored by gas chromatography (GC) analysis of small aliquots.[7]

-

Work-up:

-

Add 80 g of Celite to the reaction mixture and filter through a sintered-glass funnel.

-

Wash the filter cake with 200 mL of water.

-

Saturate the filtrate with sodium chloride and extract with five 500 mL portions of ethyl acetate or diethyl ether.[7]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain (S)-Methyl 3-hydroxybutanoate.

Protocol 2: Bioreduction using Engineered E. coli with Cofactor Regeneration

This protocol is based on the principles described for the efficient synthesis of this compound.[5]

Materials:

-

Engineered E. coli cells co-expressing a carbonyl reductase (e.g., AcCR) and glucose dehydrogenase (GDH)

-

Phosphate buffer (e.g., 100 mM, pH 6.5)

-

Methyl acetoacetate

-

Glucose (for cofactor regeneration)

-

NADP+ (catalytic amount)

-

Bioreactor or temperature-controlled shaker

-

Centrifuge

-

Cell disruption equipment (e.g., sonicator or homogenizer) - Optional for cell-free extract

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Biocatalyst Preparation:

-

Cultivate the engineered E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotics) until the desired cell density is reached.

-

Induce the expression of the target enzymes (carbonyl reductase and glucose dehydrogenase).

-

Harvest the cells by centrifugation and wash with phosphate buffer. The resulting cell paste can be used directly.

-

-

Reaction Setup:

-

In a reaction vessel, prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 100 mL)

-

E. coli cell paste (e.g., 10 g wet cell weight)

-

Glucose (e.g., 1.2 M)

-

NADP+ (e.g., 0.1 mM)

-

-

Equilibrate the mixture to the optimal reaction temperature (e.g., 30°C).

-

-

Substrate Addition:

-

Add methyl acetoacetate to the reaction mixture to a final concentration of, for example, 100 mM. For higher productivity, a fed-batch strategy can be employed where the substrate is added incrementally over time, and the pH is controlled.[5]

-

-

Reaction and Monitoring:

-

Incubate the reaction mixture with agitation.

-

Monitor the conversion of methyl acetoacetate and the formation of this compound by GC or HPLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

-

Extract the supernatant with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Further purification can be achieved by distillation or chromatography if necessary.

-

Analysis of Product

Yield and Enantiomeric Excess (e.e.) Determination:

The yield of the reaction can be determined by gas chromatography (GC) using an internal standard. The enantiomeric excess of the product, this compound, should be determined using a chiral GC column or by chiral High-Performance Liquid Chromatography (HPLC). Derivatization with a chiral agent may be necessary for certain analytical methods.

Conclusion

Biocatalytic reduction of methyl acetoacetate offers a highly efficient and stereoselective route to this compound. The choice between a whole-cell system like Baker's yeast and an engineered enzyme system depends on the desired level of stereoselectivity, yield, and process optimization. While Baker's yeast provides a simple and accessible method, engineered E. coli systems with cofactor regeneration offer superior performance in terms of enantiomeric excess and space-time yield. The protocols and data presented in this application note serve as a comprehensive guide for researchers and professionals in the development of robust biocatalytic processes for the synthesis of this important chiral intermediate.

References

- 1. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]